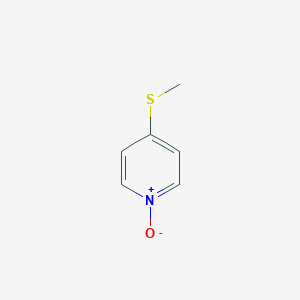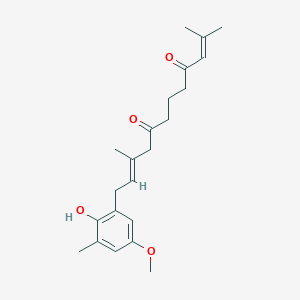
2-クロロ-5-ニトロベンズアルデヒド
概要
説明
2-Chloro-5-nitrobenzaldehyde is an organic compound with the molecular formula ClC6H3(NO2)CHO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the fifth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
科学的研究の応用
2-Chloro-5-nitrobenzaldehyde is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of potential drug candidates and bioactive compounds.
Material Science: It is employed in the synthesis of materials with specific properties for industrial applications.
Chemical Biology: It is used in the study of biochemical pathways and molecular interactions
作用機序
Target of Action
2-Chloro-5-nitrobenzaldehyde is a biological material or organic compound that can be used in life science research
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions involve the resonance-stabilized carbocation .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, are mentioned .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-nitrobenzaldehyde. For safe handling, it is recommended to use this compound in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . It should be stored under nitrogen at -20°C for one month or -80°C for six months .
生化学分析
Biochemical Properties
2-Chloro-5-nitrobenzaldehyde plays a significant role in various biochemical reactions. It undergoes condensation reactions with compounds such as 2-methyl-1-propenylbenzimidazole to yield products like (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole . Additionally, it reacts with 5-aminopyrazoles to form symmetrical bis pyrazolo[3,4-]pyridines . These reactions highlight its versatility in forming complex organic structures. The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of new chemical bonds and structures.
Cellular Effects
2-Chloro-5-nitrobenzaldehyde has notable effects on various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes and proteins, leading to changes in cellular behavior and function . These interactions can result in alterations in cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 2-Chloro-5-nitrobenzaldehyde involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity . This inhibition can disrupt normal cellular processes, leading to various biochemical effects. Additionally, 2-Chloro-5-nitrobenzaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-nitrobenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Chloro-5-nitrobenzaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including potential changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-nitrobenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without causing significant harm . At higher doses, 2-Chloro-5-nitrobenzaldehyde can induce toxic or adverse effects, including damage to tissues and organs. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity.
Metabolic Pathways
2-Chloro-5-nitrobenzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular processes. The compound’s metabolism can also affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, 2-Chloro-5-nitrobenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of 2-Chloro-5-nitrobenzaldehyde are crucial for understanding its overall biochemical effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Chloro-5-nitrobenzaldehyde can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-chlorobenzaldehyde. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 2-chloro-5-nitrobenzaldehyde may involve a multi-step process starting from readily available raw materials such as 2-chlorotoluene. The process includes chlorination, followed by oxidation and nitration steps. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: 2-Chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with compounds like 2-methyl-1-propenylbenzimidazole to form (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole.
Substitution Reactions: The nitro group can be replaced by other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Condensation Reactions: Typically involve the use of bases or acids as catalysts.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or other metal hydrides.
Major Products:
Condensation Products: Such as (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole.
Reduction Products: Such as 2-chloro-5-aminobenzaldehyde
類似化合物との比較
- 2-Chloro-4-nitrobenzaldehyde
- 4-Chloro-3-nitrobenzaldehyde
- 2-Hydroxy-5-nitrobenzaldehyde
- 4-Hydroxy-3-nitrobenzaldehyde
Comparison: 2-Chloro-5-nitrobenzaldehyde is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, the presence of the chlorine atom at the second position and the nitro group at the fifth position makes it more reactive in certain condensation and substitution reactions compared to its isomers .
特性
IUPAC Name |
2-chloro-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVHWCKUHAEDMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022240 | |
| Record name | 2-Chloro-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6361-21-3 | |
| Record name | 2-Chloro-5-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6361-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-nitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-nitrobenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 2-chloro-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-5-NITROBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4ILL0I3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole](/img/structure/B167218.png)


![(4S)-5-cyclohexyl-2,2-difluoro-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-3-oxopentanamide](/img/structure/B167226.png)







